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Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate

Optical limiting Nonlinear optics Schiff base

Sourcing naphthylidene Schiff bases for nonlinear optics often yields analogs with unverified performance, risking device failure. Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB) resolves this with validated quantitative data. - Optical limiting threshold of 11 mW (CW laser), a 33% lower activation vs. benzylidene analog EHB (16.5 mW), suitable for laser safety films. - Nonlinear refractive index of ~10⁻⁷ cm² W⁻¹, an order of magnitude higher than EHB, enabling low-power all-optical switching. - DFT-validated structure-property framework supports computational screening of derivatives before synthesis.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 743-91-9
Cat. No. B3152754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate
CAS743-91-9
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C20H17NO3/c1-2-24-20(23)15-7-10-16(11-8-15)21-13-18-17-6-4-3-5-14(17)9-12-19(18)22/h3-13,22H,2H2,1H3
InChIKeyCWWAKPGLKRKXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ENB Schiff Base for Nonlinear Optical Selection


Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB, CAS 743-91-9) is a Schiff base formed by condensation of 2-hydroxy-1-naphthaldehyde with ethyl 4-aminobenzoate. It belongs to the class of imine-linked aromatic conjugates that exhibit third-order nonlinear optical (NLO) responses. ENB has been directly compared with its benzylidene analog Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) in a single study, providing the only quantitative head-to-head differentiation data currently available for this compound [1].

Naphthylidene-based Schiff base for third-order NLO response studies
Head-to-head quantitative differentiation from benzylidene analog available
Supports optical limiting and nonlinear refraction research workflows

Why Generic Schiff Base Substitution Fails for ENB


Schiff bases with similar backbones cannot be freely interchanged because their third-order NLO response, optical limiting threshold, and electronic structure are exquisitely sensitive to the π-conjugation length and substituent electronic effects. The naphthylidene moiety in ENB extends the π-system relative to benzylidene analogs, directly lowering the optical limiting threshold and enhancing the nonlinear refractive index. Procuring a generic analog without quantitative verification risks sub-threshold performance in photonic devices [1].

Benzylidene-type analogs exhibit shorter π-conjugation, which may raise the optical limiting threshold and reduce the nonlinear refractive index.
Generic Schiff bases without naphthylidene substitution may show a shifted HOMO–LUMO gap, altering the third-order NLO response profile.
Substituting without verifying electronic effects and conjugation length risks sub-threshold performance in photonic device research.

Quantitative Differentiation: ENB vs. Closest Analogs


Optical Limiting Threshold Comparison

ENB exhibits a significantly lower optical limiting threshold (11 mW) compared to its direct benzylidene analog EHB (16.5 mW), measured under identical continuous-wave low-power laser conditions. A lower threshold indicates superior protection against laser-induced damage [1].

Optical Limiting Threshold
Head-to-head
ENB: 11 mW EHB: 16.5 mW 33% lower threshold (5.5 mW absolute reduction)
Reported lower threshold may support earlier limiter engagement in safety research.
CW low-power laser; solution-state Z-scan and diffraction ring patterns.
Optical limiting Nonlinear optics Schiff base

Nonlinear Refractive Index Comparison

The nonlinear refractive index of ENB, measured via diffraction ring patterns, is on the order of 10⁻⁷ cm² W⁻¹, compared to 10⁻⁸ cm² W⁻¹ for EHB via Z-scan. Even accounting for technique differences, the order-of-magnitude enhancement reflects the extended π-conjugation of the naphthylidene group [1].

Nonlinear Refractive Index
Head-to-head (technique-dependent)
ENB: ~10⁻⁷ cm² W⁻¹ (DRPs) EHB: ~10⁻⁸ cm² W⁻¹ (Z-scan) Approx. one order of magnitude higher for ENB
Order-of-magnitude higher NRI may support stronger self-focusing and all-optical switching studies.
Technique difference (DRPs vs. Z-scan) may influence quantitative comparison; review per technique.
Nonlinear refractive index NLO materials Schiff base

π-Conjugation and Electronic Properties

DFT calculations in the same study confirm that the naphthylidene unit in ENB extends the π-conjugation pathway relative to the ethoxy-benzylidene unit in EHB, resulting in a narrower HOMO–LUMO gap and enhanced first hyperpolarizability. While exact numeric values are only provided graphically, the trend is consistent with the observed order-of-magnitude NRI improvement [1].

π-Conjugation & DFT
Class-level
Extended π-system from naphthylidene; narrower HOMO–LUMO gap (DFT) compared to benzylidene analog.
Trend aligns with enhanced NRI; supports structure–property research for Schiff base NLO chromophores.
Exact numerical gap values not extracted; trend based on graphical DFT data (B3LYP/6-311++G(d,p)).
DFT Conjugation length Electronic structure

ENB Application Scenarios


Optical Limiter for Laser Safety

ENB's optical limiting threshold of 11 mW, determined under CW laser irradiation, makes it suitable for integration into protective coatings or films for laser safety goggles and sensor shields. Its 33% lower threshold compared to the benzylidene analog EHB (16.5 mW) means earlier activation, reducing the risk of retinal or detector damage in laboratory and industrial environments [1].

All-Optical Switching Material

The order-of-magnitude higher nonlinear refractive index (~10⁻⁷ cm² W⁻¹) of ENB relative to EHB supports its use in all-optical switching and modulation devices. Researchers developing photonic integrated circuits can leverage ENB's strong self-phase modulation for signal routing at low optical powers [1].

DFT-Guided NLO Chromophore Design

The combined experimental and DFT study on ENB and EHB provides a validated framework for predicting the NLO properties of naphthylidene Schiff bases. Computational chemists can use the reported structure–property relationships to screen ENB derivatives before synthesis, accelerating the discovery of optimized optical limiters and NLO materials [1].

Application
Selection Property
Validation Focus
Optical limiter research
Optical limiting threshold / Activation sensitivity
Threshold characterization under CW laser conditions
All-optical switching studies
Nonlinear refractive index magnitude
NRI measurement in photonic device configurations
DFT-guided NLO chromophore design
Structure–property relationships (π-conjugation, HOMO–LUMO)
Computational screening and property prediction for naphthylidene derivatives
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